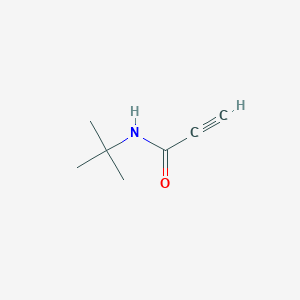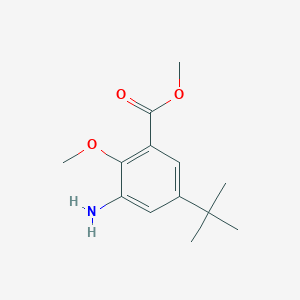
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one is a heterocyclic compound that contains both pyridine and pyridazinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chlorine atom on the pyridine ring and the pyridazinone core makes it a versatile scaffold for the development of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one typically involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate 4-oxide: This compound shares a similar pyridine and pyridazinone core but has additional functional groups that may confer different biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and are studied for their antifibrotic activities.
Uniqueness
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of both pyridine and pyridazinone moieties. This combination allows for a diverse range of chemical modifications and potential biological activities, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C9H8ClN3O |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H8ClN3O/c10-6-1-2-7(11-5-6)8-3-4-9(14)13-12-8/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
UMAPFFDPRQTWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(2,3-Difluoro-6-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8514924.png)

![Decyl 7-[carbamoyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8514936.png)


![1h-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-(3-chlorophenyl)-1-ethyl-4,7-dihydro-6-methyl-,ethyl ester](/img/structure/B8514977.png)

